(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Description
(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications
Heterospirocyclic Dipeptide Synthons
Research by Suter et al. (2000) introduces the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound has been utilized in peptide synthesis as a dipeptide building block, demonstrating its potential in the development of antibiotics like the C-terminal nonapeptide of Trichovirin I 1B (Suter et al., 2000).
Regioselective Cycloaddition for Spirocompound Synthesis
Molchanov and Tran (2013) explored the regioselective 1,3-dipolar cycloaddition with methyl 2-benzylidenecyclopropanecarboxylate, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This method showcases the synthetic versatility of spirocyclic compounds in creating diverse molecular architectures (Molchanov & Tran, 2013).
Functionalized γ-Spirolactone Synthesis
Santos et al. (2000) reported on the synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening. These compounds are significant structural sub-units in several classes of bioactive compounds, highlighting their potential in medicinal chemistry (Santos et al., 2000).
Visible-light-enabled Spirocyclization
Wei et al. (2017) developed a visible-light-induced method for constructing sulfur-containing azaspiro[4,5]trienones. This eco-friendly and mild approach uses visible light and organic dyes as photocatalysts, offering a novel pathway for synthesizing sulfur-containing spirocyclic compounds (Wei et al., 2017).
Matrix Metalloproteinase Inhibitors
Zhang et al. (2017) synthesized sulfonyl phosphonic 1,4-dithia-7-azaspiro[4,4]nonane derivatives as inhibitors for matrix metalloproteinase-2 (MMP-2), showcasing the therapeutic potential of spirocyclic compounds in treating diseases involving MMPs (Zhang et al., 2017).
Properties
IUPAC Name |
methyl 6-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-14-3-5-15(6-4-14)7-12-24(21,22)19-10-8-18(9-11-19)13-16(18)17(20)23-2/h3-7,12,16H,8-11,13H2,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFDFBGBVEGO-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(CC2)CC3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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